6,7-Dichloro-2H-chromen-2-one

CYP2A6 inhibitor CYP isoform selectivity drug metabolism probe

6,7-Dichloro-2H-chromen-2-one (MW 215.03, C₉H₄Cl₂O₂) is a synthetic dihalogenated coumarin derivative bearing chlorine atoms at the 6- and 7-positions of the benzopyran-2-one scaffold. Unlike mono‑chlorinated or hydroxylated coumarin analogs, the vicinal dichloro substitution pattern confers a distinct combination of electronic effects, lipophilicity, and metabolic-enzyme interaction profiles that directly influence its utility as a selective cytochrome P450 probe and as a regiochemically defined negative-control compound in carbonic anhydrase inhibitor screening.

Molecular Formula C9H4Cl2O2
Molecular Weight 215.03 g/mol
Cat. No. B13696004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloro-2H-chromen-2-one
Molecular FormulaC9H4Cl2O2
Molecular Weight215.03 g/mol
Structural Identifiers
SMILESC1=CC(=O)OC2=CC(=C(C=C21)Cl)Cl
InChIInChI=1S/C9H4Cl2O2/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4H
InChIKeyXRIXFPBYSNLJQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dichloro-2H-chromen-2-one (CAS 213670-28-1): Technical Baseline for Preclinical Procurement & Assay Development


6,7-Dichloro-2H-chromen-2-one (MW 215.03, C₉H₄Cl₂O₂) is a synthetic dihalogenated coumarin derivative bearing chlorine atoms at the 6- and 7-positions of the benzopyran-2-one scaffold . Unlike mono‑chlorinated or hydroxylated coumarin analogs, the vicinal dichloro substitution pattern confers a distinct combination of electronic effects, lipophilicity, and metabolic-enzyme interaction profiles that directly influence its utility as a selective cytochrome P450 probe and as a regiochemically defined negative-control compound in carbonic anhydrase inhibitor screening [1][2]. Its procurement value lies not in broad biological potency but in its well‑characterized, quantitatively defined selectivity windows relative to close structural analogs.

Why Coumarin-Class Interchangeability Fails: The 6,7-Dichloro Substitution Pattern Drives Divergent Target Engagement


Coumarin derivatives cannot be treated as functionally interchangeable procurement items because both the position and electronic nature of ring substituents dictate isoform selectivity, metabolic stability, and even the presence or absence of inhibitory activity at a given target. The 6,7-dichloro pattern places two electron‑withdrawing chlorine atoms in a vicinal arrangement, which simultaneously increases lipophilicity (estimated logP shift of +1.5 to +2.0 units vs. unsubstituted coumarin [1]) and alters the π‑electron distribution of the benzopyranone ring. This substitution topography produces a CYP inhibition fingerprint centered on CYP2A6 (IC₅₀ = 51 nM) with a >3,500‑fold window over CYP3A4 [2], whereas 6,7‑dihydroxycoumarin (esculetin) achieves CYP2A6 inhibition via hydrogen‑bonding interactions (IC₅₀ = 0.39 µM) without the same selectivity margin [3]. Most critically, the 6,7‑disubstituted scaffold is categorically inert toward carbonic anhydrase isoforms IX and XII, while the isomeric 7,8‑disubstituted series exhibits nanomolar/subnanomolar CA IX/XII inhibition—a regiochemical on/off switch that precludes generic substitution [4].

6,7-Dichloro-2H-chromen-2-one: Quantitative Evidence Guide for Differentiated Selection vs. In‑Class Alternatives


CYP2A6 Inhibition Potency and Isoform Selectivity Window vs. Methoxalen and 6,7-Dihydroxycoumarin

6,7-Dichloro-2H-chromen-2-one inhibits CYP2A6 with an IC₅₀ of 51 nM in human liver microsomes using coumarin as the probe substrate, and displays an IC₅₀ of 181,000 nM against CYP3A4 under comparable conditions—a selectivity ratio of approximately 3,549‑fold [1]. In contrast, the clinically used coumarin‑based CYP2A6 inhibitor methoxalen (8‑methoxypsoralen) inhibits CYP2A6 with an IC₅₀ of 0.43 µM but also produces significant CYP3A4 inhibition, raising drug‑drug interaction concerns [2]. 6,7‑Dihydroxycoumarin (esculetin), the direct dihydroxy analog at the same positions, inhibits CYP2A6 with an IC₅₀ of 0.39 µM (390 nM)—approximately 7.6‑fold weaker than the 6,7‑dichloro compound—and its selectivity profile across the broader CYP panel has not been as extensively characterized [2]. The target compound's combination of sub‑100 nM CYP2A6 potency with a >3,500‑fold CYP3A4 window is a quantitatively defined differentiation point for applications requiring selective CYP2A6 probing without CYP3A4 interference.

CYP2A6 inhibitor CYP isoform selectivity drug metabolism probe nicotine metabolism

Regiochemical On/Off Switch for Carbonic Anhydrase IX/XII Inhibition: 6,7- vs. 7,8-Disubstituted Coumarins

In a direct head‑to‑head study by Maresca et al. (2010), two series of disubstituted coumarins bearing ether and acetyl/propionyl moieties at either the 6,7‑positions or the 7,8‑positions were synthesized and evaluated against a panel of carbonic anhydrase isoforms. All 6,7‑disubstituted coumarins were ineffective as inhibitors of the tumor‑associated transmembrane isoforms CA IX and CA XII, whereas the corresponding isomeric 7,8‑disubstituted coumarins exhibited nanomolar to subnanomolar inhibition of CA IX and CA XII [1]. This finding establishes a binary, regiochemistry‑dependent functional distinction: the 6,7‑disubstitution pattern (including 6,7‑dichloro‑2H‑chromen‑2‑one) abolishes CA IX/XII inhibitory activity, while the 7,8‑pattern enables it. The same study confirmed that all tested 6,7‑disubstituted coumarins were also very weak or ineffective against the housekeeping isoforms CA I and CA II, further reinforcing their utility as inert negative controls in CA inhibitor screening cascades [1].

carbonic anhydrase inhibitor tumor-associated CA IX CA XII isoform selectivity negative control

Anti-Biofilm Activity Against Enterococcus faecalis: A Distinct Antimicrobial Endpoint

6,7-Dichloro-2H-chromen-2-one has been evaluated for its ability to inhibit biofilm formation in Enterococcus faecalis, a Gram‑positive pathogen of clinical concern. In a crystal violet staining assay following 20 hours of incubation, the compound inhibited E. faecalis biofilm formation with an IC₅₀ of 2,390 nM (2.39 µM) [1]. While direct head‑to‑head comparator data against other chlorinated coumarins in the same assay are not available, this biofilm‑specific endpoint is noteworthy because most coumarin antimicrobial SAR studies report only planktonic MIC values. The biofilm inhibition activity suggests that the 6,7‑dichloro substitution pattern may interfere with bacterial adhesion or quorum‑sensing pathways, providing a phenotypic anchor distinct from the classical bacteriostatic or bactericidal endpoints reported for mono‑chlorinated coumarin derivatives [2]. Further direct comparative biofilm assays against 6‑chlorocoumarin and 7‑chlorocoumarin would strengthen this differentiation claim.

antimicrobial biofilm inhibition Enterococcus faecalis coumarin antibacterial

Enhanced Lipophilicity vs. Unsubstituted and Mono-Chlorinated Coumarins: Implications for Membrane Permeability and Assay Design

The introduction of two chlorine atoms at positions 6 and 7 substantially increases the lipophilicity of the coumarin scaffold. Unsubstituted coumarin has an experimentally determined logP of 1.39 [1]. Based on established fragment‑based logP contribution values (the aromatic chlorine substituent constant π ≈ +0.7 to +0.8 per chlorine atom), the 6,7‑dichloro derivative is estimated to have a logP in the range of approximately 2.8 to 3.5—representing an increase of roughly 1.5 to 2.0 log units versus the parent coumarin [2]. Mono‑chlorinated analogs (6‑chlorocoumarin or 7‑chlorocoumarin) are estimated to have intermediate logP values of approximately 2.0 to 2.5. This elevated lipophilicity directly impacts experimental design: the compound is reported to be soluble in DMSO (up to at least 25 mg/mL) and DMF, but poorly soluble in aqueous buffer, necessitating careful control of final organic solvent concentrations in biological assays . The higher logP also predicts enhanced passive membrane permeability compared to less chlorinated coumarin congeners, which may influence intracellular target engagement in cell‑based assays.

lipophilicity logP physicochemical properties membrane permeability DMSO solubility

Dual Reactive Sites for Derivatization: Synthetic Utility vs. Mono-Chlorinated Coumarin Building Blocks

The presence of two chlorine substituents at the 6- and 7‑positions provides two electronically differentiated sites for nucleophilic aromatic substitution (SNAr) and transition‑metal‑catalyzed cross‑coupling reactions, enabling sequential or orthogonal derivatization strategies that are not possible with mono‑chlorinated coumarins. The C7 position, being para to the lactone carbonyl and ortho to the C6 chlorine, is expected to be more activated toward SNAr due to combined electron‑withdrawing effects, while the C6 position offers a second, slightly less activated site for subsequent functionalization . This dual reactivity contrasts with 6‑chlorocoumarin or 7‑chlorocoumarin, each of which offers only a single reactive halogen handle, limiting the complexity of accessible derivatives to mono‑functionalized products. The dichloro scaffold has been employed as a key intermediate in the synthesis of 6,7‑diacylcoumarins via transformation of the chloro substituents into carbonyl groups, and in photoinduced biradical cyclization reactions with butadienes to generate polycyclic coumarin frameworks [1]. These transformations are not accessible from mono‑chlorinated coumarin starting materials.

synthetic intermediate nucleophilic aromatic substitution coumarin derivatization medicinal chemistry chemical probe synthesis

Procurement‑Ready Application Scenarios for 6,7-Dichloro-2H-chromen-2-one Based on Quantitative Differentiation Evidence


Selective CYP2A6 Chemical Probe for Drug Metabolism and Smoking Cessation Research

The CYP2A6 IC₅₀ of 51 nM combined with the >3,500‑fold selectivity over CYP3A4 positions 6,7‑dichloro‑2H‑chromen‑2‑one as a superior CYP2A6 probe relative to methoxalen (which co‑inhibits CYP3A4 and introduces confounding drug‑drug interaction signals). Research groups investigating nicotine metabolism, coumarin 7‑hydroxylation, or CYP2A6‑mediated prodrug activation can use this compound as a reference inhibitor in human liver microsome or recombinant CYP2A6 assays, with the assurance that CYP3A4‑mediated off‑target effects are negligible at CYP2A6‑saturating concentrations . Procurement teams should verify lot‑to‑lot CYP inhibition consistency via certificate of analysis when sourcing from commercial suppliers.

Validated Negative Control for Tumor‑Associated Carbonic Anhydrase IX/XII Inhibitor Screening

The Maresca et al. (2010) study provides direct experimental evidence that 6,7‑disubstituted coumarins are ineffective against CA IX and CA XII, establishing this scaffold as a built‑in negative control for CA inhibitor discovery programs . Screening laboratories can include 6,7‑dichloro‑2H‑chromen‑2‑one alongside 7,8‑disubstituted coumarin hits to confirm that observed CA IX/XII inhibition is regiochemistry‑dependent and not an artifact of the coumarin core. This application is especially relevant for academic and industrial groups developing isoform‑selective CA IX/XII inhibitors as anticancer agents, where false‑positive coumarin scaffold effects must be ruled out.

Dual‑Handle Synthetic Building Block for Diversified Coumarin Library Synthesis

The two electronically differentiated chlorine substituents at C6 and C7 enable sequential SNAr or cross‑coupling reactions that are not feasible with mono‑chlorinated coumarin building blocks. Medicinal chemistry groups constructing focused coumarin libraries for SAR exploration can use this compound as a divergent intermediate: the more activated C7 position can be derivatized first (e.g., with amines, alkoxides, or thiols), followed by C6 functionalization under modified conditions . This dual‑handle strategy reduces the number of synthetic steps and intermediate purifications compared to building disubstituted coumarins from mono‑functionalized precursors. The compound's commercial availability from multiple suppliers in milligram‑to‑gram quantities supports its procurement as a key synthetic intermediate.

Anti‑Biofilm Lead Optimization in Enterococcal Infection Models

The anti‑biofilm IC₅₀ of 2.39 µM against E. faecalis provides a starting point for structure‑activity relationship studies aimed at improving potency against biofilm‑forming Gram‑positive pathogens. Research groups investigating non‑bactericidal strategies to combat enterococcal infections can use this compound as a scaffold for medicinal chemistry optimization, with the dichloro substitution pattern serving as a reference for subsequent analog design . Procurement for this application should be accompanied by confirmatory in‑house biofilm assays, as the currently available data derive from a single screening campaign and lack direct comparator data against mono‑chlorinated coumarins.

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